molecular formula C18H16O3 B11668271 7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one

7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11668271
M. Wt: 280.3 g/mol
InChI Key: OKFQGSRYHAFMET-UHFFFAOYSA-N
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Description

7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, a methyl group at the 8th position, and a phenyl group at the 4th position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired chromen-2-one structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of chromen-2-one derivatives.

Scientific Research Applications

7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one is unique due to the specific positioning of its ethoxy, methyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

7-ethoxy-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C18H16O3/c1-3-20-16-10-9-14-15(13-7-5-4-6-8-13)11-17(19)21-18(14)12(16)2/h4-11H,3H2,1-2H3

InChI Key

OKFQGSRYHAFMET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C

Origin of Product

United States

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